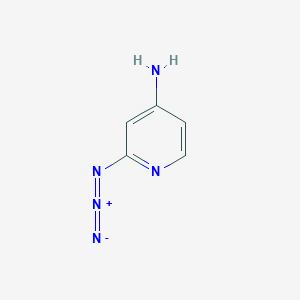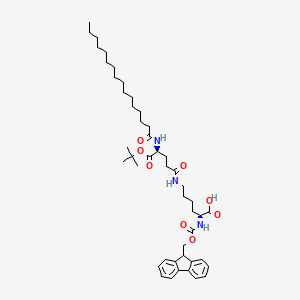
3-Pentylcyclobutanone
Overview
Description
3-Pentylcyclobutanone is an organic compound that belongs to the class of cyclic ketones. It features a four-membered cyclobutane ring with a ketone functional group and a pentyl substituent at the third carbon. The molecular formula of this compound is C9H16O. Cyclobutanone derivatives are known for their strained ring structures, which make them highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of Cyclobutanol Derivatives: One common method to synthesize cyclobutanone derivatives is through the oxidation of cyclobutanol derivatives using strong oxidizing agents such as chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of cyclobutane with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
[2+2] Cycloaddition: The [2+2] cycloaddition reaction is also a primary method for synthesizing cyclobutane-containing compounds.
Industrial Production Methods
Industrial production of cyclobutanone derivatives typically involves large-scale oxidation processes or catalytic cycloaddition reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclobutanone derivatives can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Reduction: Reduction of cyclobutanone derivatives can yield cyclobutanol derivatives.
Substitution: Cyclobutanone derivatives can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Major Products
Oxidation: Carboxylic acids, esters
Reduction: Cyclobutanol derivatives
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
3-Pentylcyclobutanone has several applications in scientific research:
Synthetic Organic Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: Cyclobutanone derivatives are used in the development of drugs with unique biological activities, such as antiviral and antibacterial agents.
Material Science: These compounds are used in the design of novel materials with specific properties, such as high strain energy and reactivity.
Biological Studies: Cyclobutanone derivatives are employed in studies of enzyme mechanisms and metabolic pathways due to their reactive nature.
Mechanism of Action
The mechanism of action of cyclobutanone, 3-pentyl- involves its high ring strain, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, such as nucleophilic addition and cycloaddition. The molecular targets and pathways involved depend on the specific reaction and application. For example, in medicinal chemistry, cyclobutanone derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound with a four-membered ring and a ketone group.
Cyclopentanone: A five-membered cyclic ketone with similar reactivity but less ring strain.
Cyclohexanone: A six-membered cyclic ketone with even less ring strain and different reactivity.
Uniqueness
3-Pentylcyclobutanone is unique due to its combination of a strained four-membered ring and a pentyl substituent, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its high ring strain and reactivity distinguish it from larger cyclic ketones like cyclopentanone and cyclohexanone .
Properties
IUPAC Name |
3-pentylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-8-6-9(10)7-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSXQSIYYPWANK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473390 | |
| Record name | Cyclobutanone, 3-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153873-60-0 | |
| Record name | Cyclobutanone, 3-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



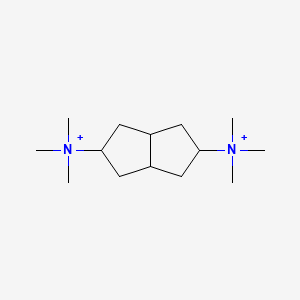
![[(1R,5R)-6-(Cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B1652556.png)
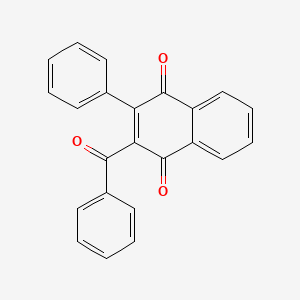
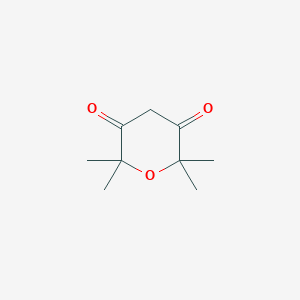
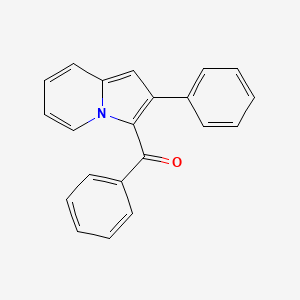
![[(Z)-1-(3-chlorophenyl)ethylideneamino]urea](/img/structure/B1652560.png)
![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B1652563.png)
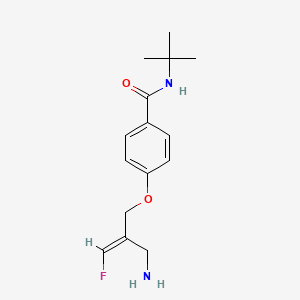
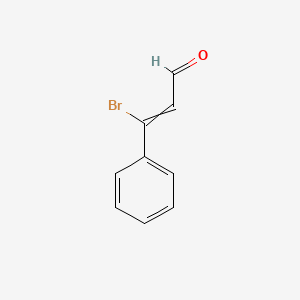
![2-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1652569.png)

